molecular formula C9H8FNO3S2 B15046225 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroethanol

2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroethanol

Cat. No.: B15046225
M. Wt: 261.3 g/mol
InChI Key: QGEHYDALLDWYML-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroethanol is a fluorinated organic compound featuring a benzothiazole ring linked to a sulfonyl group and a fluoroethanol moiety. Its synthesis involves the use of Julia-Kocienski olefination reagents, as demonstrated in the modular preparation of regiospecifically fluorinated 2,4-diene Weinreb amides . The compound serves as a critical intermediate in stereoselective reactions, particularly for constructing Z-α-fluorovinyl units with high selectivity (76% yield) . Its structural uniqueness lies in the combination of electron-withdrawing sulfonyl and fluorine groups, which enhance reactivity in cross-coupling reactions while maintaining stability under basic conditions .

Properties

Molecular Formula

C9H8FNO3S2

Molecular Weight

261.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfonyl)-2-fluoroethanol

InChI

InChI=1S/C9H8FNO3S2/c10-8(5-12)16(13,14)9-11-6-3-1-2-4-7(6)15-9/h1-4,8,12H,5H2

InChI Key

QGEHYDALLDWYML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol typically involves the reaction of 1,3-benzothiazole-2-sulfonyl chloride with a suitable fluoroethanol derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) is electron-withdrawing, rendering adjacent carbons susceptible to nucleophilic attack. For example:

  • Hydrolysis : Under acidic or basic conditions, the sulfonyl group may undergo hydrolysis to form sulfonic acid derivatives. This is observed in structurally similar compounds like 2-(Benzo[d]thiazol-2-ylsulfonyl)-1-phenylethanone , where sulfonyl groups react with nucleophiles such as water or alcohols .

  • Substitution with Amines : Reaction with primary or secondary amines could yield sulfonamides, a common transformation for sulfonyl-containing compounds .

Reaction Scheme :
R-SO2CH2CF2OH+NH2R’R-SO2NH-R’+HOCH2CF2OH\text{R-SO}_2-\text{CH}_2-\text{CF}_2-\text{OH} + \text{NH}_2\text{R'} \rightarrow \text{R-SO}_2-\text{NH-R'} + \text{HOCH}_2\text{CF}_2\text{OH}

Elimination Reactions Involving the Fluoroethanol Moiety

The 2-fluoroethanol group (-CH₂FCH₂OH) is prone to elimination under basic conditions:

  • Dehydrofluorination : Treatment with strong bases (e.g., NaOH) promotes β-elimination, producing acetaldehyde and HF. This is consistent with the reactivity of standalone 2-fluoroethanol .

Reaction Conditions :

BaseTemperatureProduct
NaOH (aq.)80–100°CCH₃CHO + HF

Condensation Reactions with Thiols or Amines

The benzothiazole ring participates in condensation reactions typical of heteroaromatic systems:

  • Thiazole Ring Functionalization : Reaction with thiols or amines under oxidative conditions (e.g., CuBr₂) can introduce substituents at the C-2 position of the benzothiazole, as seen in related C-2-substituted benzothiazoles .

Example :
Benzothiazole-SO2CH2FCH2OH+R-SHCuBr2Benzothiazole-S-R+Byproducts\text{Benzothiazole-SO}_2-\text{CH}_2\text{FCH}_2\text{OH} + \text{R-SH} \xrightarrow{\text{CuBr}_2} \text{Benzothiazole-S-R} + \text{Byproducts}

Hydrolysis of the Benzothiazole Ring

Under strongly acidic or alkaline conditions, the benzothiazole ring may hydrolyze to form 2-aminothiophenol derivatives. This is observed in Herz reaction-derived benzothiazoles .

Conditions and Products :

MediumTemperatureProduct
HCl (conc.)Reflux2-Aminothiophenol + Sulfonic Acid

Photocatalytic Reactions

Visible-light-driven reactions using photocatalysts (e.g., 4CzIPN) enable radical-based functionalization of the benzothiazole or fluoroethanol segments. For example, α-oxy radicals generated from ethers can couple with benzothiazole intermediates .

Stability and Degradation

  • Thermal Stability : The compound decomposes above 200°C, releasing SO₂ and HF, as inferred from thermogravimetric analyses of similar sulfonyl fluorides .

  • Light Sensitivity : Prolonged UV exposure may cleave the sulfonyl-fluoroethanol bond, necessitating storage in amber containers .

Key Research Gaps

Scientific Research Applications

2-(1,3-Benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluoroethanol moiety may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key Observations :

  • Electron-Withdrawing Groups: The sulfonyl (–SO₂–) and fluorine (–F) groups in the target compound enhance its electrophilicity, making it superior to non-fluorinated analogues (e.g., 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone) in reactions requiring polarization of the α-carbon .
  • Ring Systems : Replacing benzothiazole with benzoimidazole (as in ) reduces electrophilicity but improves bioavailability, a critical factor in drug design .
Table 2: Reactivity Comparison in Julia-Kocienski Olefination
Compound Reaction Partner Selectivity Yield (%) Key Advantage
2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroethanol Aldehydes Z-selective 76 Fluorine enhances leaving-group ability
Non-fluorinated benzothiazolylsulfonyl reagents Aldehydes Moderate 50–60 Lower cost, reduced stereocontrol
Fluorinated (Benzo[d]imidazol-2-yl)methanols Nitroanilines N/A 60–80 Broad substrate scope for drug precursors

Mechanistic Insights :

  • The fluorine atom in the target compound stabilizes the transition state during olefination, favoring Z-geometry via hyperconjugative effects .
  • In contrast, thiophene-linked benzothiazoles (e.g., ) exhibit planar conformations (dihedral angles <10.4°) that facilitate π-stacking in coordination complexes but limit reactivity in polar reactions .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Crystallographic Features
This compound Not reported THF, CH₂Cl₂ No published data
2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole 203–206 Ethanol Zigzag chains via C–H⋯N interactions
Fluorinated (Benzo[d]imidazol-2-yl)methanols 150–250 (varies) Polar aprotic solvents Hydrogen-bonded networks

Stability Notes:

  • The target compound’s fluoroethanol moiety confers resistance to hydrolysis compared to non-fluorinated alcohols .
  • Sulfonyl-containing analogues generally exhibit higher thermal stability than thioether derivatives .

Biological Activity

2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroethanol is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data from recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and fluorinated alcohols. The process can be optimized to yield high purity and yield through various reaction conditions, including solvent choice and temperature control.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antimicrobial Activity

Recent research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivityMIC (μg/mL)Target Organisms
This compoundAntibacterial50MRSA, E. coli
Related Benzothiazole DerivativeAntifungal25C. auris
Another Benzothiazole CompoundAntiviral30Tobacco Mosaic Virus

Anticancer Activity

In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines, showing moderate to potent inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. Molecular docking studies suggest that it interacts effectively with targets such as DNA and various enzymes implicated in cancer progression .

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of several benzothiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound demonstrated significant activity with an MIC as low as 50 μg/mL against MRSA.
  • Anticancer Potential : In a comparative study involving various benzothiazole derivatives, this compound was found to inhibit cell growth in gastric cancer cells with an IC50 value indicating promising anticancer properties .

Q & A

Q. What are the recommended synthetic routes for 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroethanol?

A one-pot sequential synthesis is commonly employed for sulfonyl-containing benzothiazole derivatives. For example, sulfonyl intermediates can be generated via oxidation of thioether precursors using m-CPBA (meta-chloroperbenzoic acid) under controlled temperature (0–25°C). Subsequent coupling with fluorinated alcohols like 2-fluoroethanol requires stoichiometric optimization and inert conditions (e.g., THF or DCM solvents with NaH as a base) to minimize side reactions . Alternative routes involve nucleophilic substitution between 2-fluoroethyl tosylate and benzothiazole sulfinate salts .

Q. How is the compound characterized post-synthesis?

Characterization typically includes:

  • NMR spectroscopy : 1H/13C-NMR to confirm sulfonyl group integration and fluorinated ethanol moiety (e.g., δ ~4.8 ppm for –CH2F in 1H-NMR) .
  • Mass spectrometry : HRMS (ESI or EI+) to verify molecular ion peaks (e.g., [M + Na]+) and fragmentation patterns .
  • X-ray crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 5.6695 Å, β = 94.178°) resolve stereoelectronic effects of the sulfonyl-fluoroethanol group .

Q. What are the key physicochemical properties influencing reactivity?

  • Acid dissociation (pKa) : Predicted pKa ≈ -3.17 for the sulfonyl group, enhancing electrophilicity in SN2 reactions .
  • Thermal stability : Melting points vary (133–186°C) depending on substituent bulkiness and crystal packing .
  • Lipophilicity (LogP) : Predicted LogP ≈ 1.56–1.77, critical for bioavailability studies .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonyl-containing benzothiazole derivatives?

  • Catalyst screening : Use Pd/C or CuI to accelerate coupling reactions between benzothiazole sulfinates and fluorinated alcohols .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl group activation but may require scavengers (e.g., molecular sieves) to trap water .
  • Temperature control : Stepwise heating (e.g., 0°C → 80°C) minimizes decomposition of thermally labile intermediates .

Q. What computational methods predict the compound’s electronic and biological properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing effect lowers LUMO energy, favoring charge-transfer interactions .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina or Schrödinger Suite .

Q. How to address discrepancies in reported melting points or spectral data?

  • Purity assessment : Use HPLC (≥95% purity) to rule out impurities affecting thermal properties .
  • Polymorph screening : Solvent recrystallization (e.g., ethanol vs. acetonitrile) may yield distinct crystal forms with varying melting points .
  • Standardized protocols : Cross-validate NMR chemical shifts against internal standards (e.g., TMS) to resolve spectral inconsistencies .

Q. What strategies evaluate the compound’s antifungal or anti-inflammatory activity?

  • In vitro assays :
    • Antifungal : Microdilution assays (MIC values) against Candida albicans with fluconazole as a positive control .
    • Anti-inflammatory : COX-2 inhibition measured via ELISA, comparing IC50 values to celecoxib .
  • In vivo models : Zebrafish inflammation assays to assess bioavailability and toxicity .

Data Contradiction Analysis

Q. How to reconcile conflicting reactivity data in fluorinated benzothiazole derivatives?

  • Steric vs. electronic effects : Bulkier substituents (e.g., 4-bromophenyl) may hinder sulfonyl group reactivity despite electron-withdrawing effects, as shown in crystallographic studies .
  • Solvent polarity : Protic solvents (e.g., MeOH) can stabilize transition states in SN1 mechanisms but deactivate nucleophiles in SN2 pathways .

Q. Why do computational predictions sometimes deviate from experimental bioactivity results?

  • Implicit solvent models : DFT calculations often neglect explicit solvent interactions, overestimating binding energies. Hybrid QM/MM simulations improve accuracy .
  • Protein flexibility : Rigid docking models may miss conformational changes in target enzymes, necessitating molecular dynamics (MD) simulations ≥100 ns .

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